

monosodium phosphate chemical formula and structure

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Compound of Interest

Compound Name: *Monosodium phosphate*

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An In-depth Technical Guide to **Monosodium Phosphate**: Chemical Formula, Structure, and Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **monosodium phosphate** (MSP), covering its fundamental chemical properties, structure, and various forms. It includes detailed experimental protocols for its synthesis, preparation of solutions, and analysis, along with key quantitative data presented for easy reference.

Nomenclature and Chemical Formula

Monosodium phosphate (MSP), also known as monobasic sodium phosphate or sodium dihydrogen phosphate, is an inorganic compound with the chemical formula NaH_2PO_4 .^{[1][2]} It is a sodium salt of phosphoric acid, widely used across the food, pharmaceutical, and industrial sectors for its buffering and sequestering properties.^[3] MSP is available in an anhydrous form as well as monohydrate and dihydrate forms.^[1]

Chemical Structure

Monosodium phosphate is an ionic compound consisting of a sodium cation (Na^+) and a dihydrogen phosphate anion (H_2PO_4^-).^[1] The anion is characterized by a central phosphorus atom tetrahedrally bonded to four oxygen atoms. Two of these oxygen atoms are bonded to hydrogen atoms, giving the anion its acidic properties.

Physical and Chemical Properties

Monosodium phosphate is a white, crystalline powder or granular substance that is odorless and highly soluble in water.[2][3] Its aqueous solutions are mildly acidic.[3][4] Key properties are summarized in the table below.

Property	Value
Molar Mass (Anhydrous)	119.98 g/mol [5]
Appearance	White powder or crystals[1][2]
Density (Anhydrous)	2.36 g/cm ³ [1]
Solubility in Water	59.9 g/100 mL (at 0°C)[1]
pKa	6.8 - 7.2[1][6]
pH (0.1 M solution)	~4.5[7]
Melting Point	Decomposes upon heating[2]

Hydrated Forms

MSP commonly exists in three forms, which differ by their water of crystallization. The choice of form often depends on the specific application and desired physical properties, though they are chemically equivalent in aqueous solutions.[8]

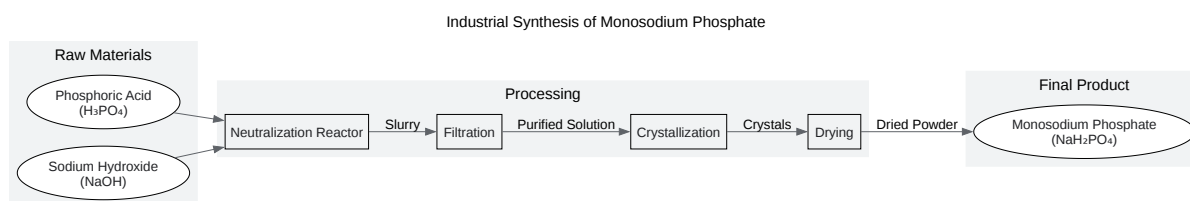
Form	Chemical Formula	Molar Mass (g/mol)	Density (g/cm ³)	Melting/Decomposition Point (°C)
Anhydrous	NaH ₂ PO ₄	119.98[5]	2.36[1]	Decomposes >169[1]
Monohydrate	NaH ₂ PO ₄ ·H ₂ O	138.01[9]	2.04[10]	Loses water at 100[7]
Dihydrate	NaH ₂ PO ₄ ·2H ₂ O	156.01[9]	1.915[10]	Decomposes at 60[10]

Synthesis and Key Reactions

The industrial production of **monosodium phosphate** is primarily achieved through the partial neutralization of phosphoric acid with a sodium base, such as sodium hydroxide or sodium carbonate.^{[1][3][11]}

Industrial Synthesis Workflow

The general manufacturing process involves several key stages, from raw material processing to the final purified product.

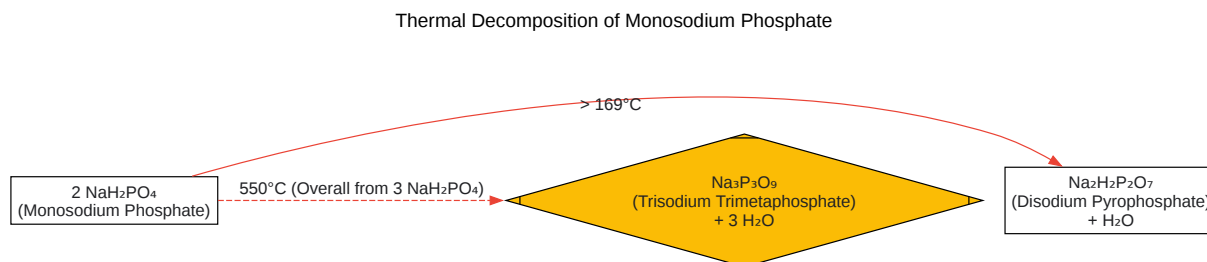


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Caption: Workflow for the industrial production of MSP.

Thermal Decomposition

When heated, **monosodium phosphate** undergoes condensation reactions to form pyrophosphates and metaphosphates. Heating above 169°C yields disodium pyrophosphate, and further heating to 550°C produces trisodium trimetaphosphate.^[1]



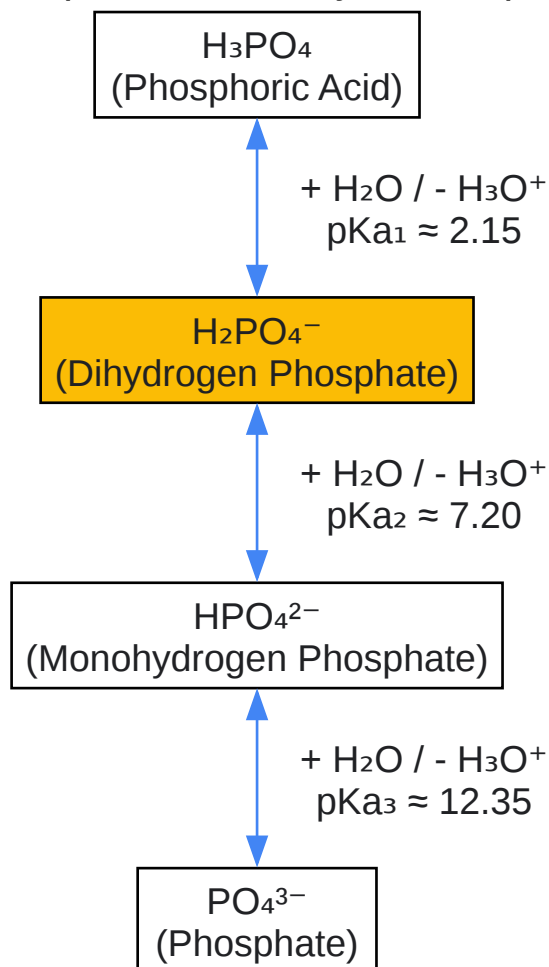
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Caption: Thermal decomposition pathway of NaH₂PO₄.

Acid-Base Equilibria

The dihydrogen phosphate ion (H₂PO₄⁻) is the conjugate base of phosphoric acid (H₃PO₄) and the conjugate acid of the monohydrogen phosphate ion (HPO₄²⁻). This relationship is central to the phosphate buffer system, which is effective at maintaining pH in the range of 6.2 to 8.2.

Phosphate Buffer System Equilibria



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Caption: Acid-base equilibria of the phosphate buffer system.

Experimental Protocols

Protocol 1: Laboratory Preparation of 1M Monosodium Phosphate Solution

Objective: To prepare 1000 mL of a 1M aqueous solution of **monosodium phosphate**.

Materials:

- **Monosodium phosphate**, anhydrous (NaH_2PO_4), M.W. 119.98 g/mol

- Deionized or distilled water
- 1000 mL volumetric flask
- Beaker (2 L)
- Magnetic stirrer and stir bar
- Weighing scale

Methodology:

- Accurately weigh 119.98 g of anhydrous **monosodium phosphate**.^[2]
- Transfer the powder to a 2 L beaker containing approximately 800 mL of deionized water.^[2]
- Place the beaker on a magnetic stirrer and add a stir bar. Stir until the solid is completely dissolved. Note that anhydrous MSP is hygroscopic and should be weighed promptly.^[2]
- Carefully transfer the solution to a 1000 mL volumetric flask.
- Rinse the beaker with small volumes of deionized water and add the rinsings to the volumetric flask.
- Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.^[2]
- Stopper the flask and invert it several times to ensure the solution is homogeneous.
- For sterile applications, the solution can be autoclaved (121°C, 15 psi for 20 minutes).^[2] Store at room temperature.^[2]

Protocol 2: Generalized Synthesis via Neutralization

Objective: To synthesize **monosodium phosphate** from phosphoric acid and sodium hydroxide.

Materials:

- 85% Phosphoric acid (H_3PO_4)
- 50% Sodium hydroxide (NaOH) solution
- pH meter or indicator strips
- Reaction vessel with stirring and temperature control
- Crystallizer
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven

Methodology:

- Reaction: Place a calculated amount of phosphoric acid into the reaction vessel. Slowly add the sodium hydroxide solution while stirring continuously. The reaction is exothermic; maintain the temperature as required by the specific process, often elevated to ensure complete reaction.[12]
- pH Control: Monitor the pH of the solution. The addition of NaOH is stopped when the pH reaches the target range for **monosodium phosphate** formation, typically between 4.0 and 5.5.[1] Precise control of the acid-to-base molar ratio is critical.[3][12]
- Purification: The resulting solution may be filtered to remove any insoluble impurities.[13]
- Crystallization: Transfer the hot, concentrated solution to a crystallizer. Cool the solution slowly to induce the formation of **monosodium phosphate** crystals. The specific hydrate (anhydrous, mono-, or dihydrate) that crystallizes depends on the temperature.[12]
- Separation: Separate the crystals from the mother liquor by centrifugation or vacuum filtration.[12]
- Drying: Dry the crystals in an oven at an appropriate temperature to remove residual moisture and, if desired, to drive off the water of crystallization to produce the anhydrous form. For example, the monohydrate loses its water at 100°C.[7]

Protocol 3: Gravimetric Analysis of Phosphate Content

Objective: To determine the phosphate content in a sample by precipitation as quinolinium phosphomolybdate. This is a standard method applicable to phosphate salts.

Materials:

- Sample containing **monosodium phosphate**
- Concentrated Nitric Acid (HNO_3)
- Concentrated Hydrochloric Acid (HCl)
- Quimociac reagent
- Hot plate
- Filtration apparatus (Gooch crucible or similar)
- Drying oven (250°C)
- Dessicator

Methodology:

- Sample Preparation: Accurately weigh a sample of the material (e.g., 2.0 g) into a flask.[10]
- Digestion: Add 30 mL of concentrated HNO_3 and 5 mL of concentrated HCl to the flask. Heat the mixture on a hot plate in a fume hood until the sample is fully digested and the volume is reduced to approximately 15 mL. Do not allow it to boil to dryness.[10]
- Dilution: Cool the flask and quantitatively transfer the contents to a beaker, diluting with distilled water to a total volume of about 100 mL.[10]
- Precipitation: Heat the solution to boiling. Add 50 mL of quimociac reagent, cover with a watch glass, and continue to boil until a stable precipitate forms and the supernatant liquid is clear.[10]

- **Cooling and Filtration:** Cool the beaker to room temperature. Filter the precipitate through a pre-weighed Gooch crucible. Wash the precipitate thoroughly with distilled water.
- **Drying and Weighing:** Dry the crucible containing the precipitate in an oven at 250°C until a constant weight is achieved. Cool the crucible in a desiccator before each weighing.
- **Calculation:** The weight of the phosphate in the sample is calculated from the weight of the quinolinium phosphomolybdate precipitate using a gravimetric factor.

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